molecular formula C7H13N3O5 B13409819 Methyl 2-azido-2-deoxy-beta-D-galactopyranoside

Methyl 2-azido-2-deoxy-beta-D-galactopyranoside

Cat. No.: B13409819
M. Wt: 219.20 g/mol
InChI Key: QYZPIZZUWJKSTF-XUUWZHRGSA-N
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Description

Methyl 2-azido-2-deoxy-beta-D-galactopyranoside is a synthetic carbohydrate derivative characterized by a galactopyranose backbone with a methyl group at the anomeric position, an azido (-N₃) substituent at the C2 position, and a hydroxyl group at C4. The azido group replaces the native hydroxyl at C2, rendering the compound a versatile intermediate for bioorthogonal "click chemistry" reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) . This modification enhances its utility in glycobiology for labeling, drug delivery, and glycan array synthesis.

Synthesis: The compound is typically synthesized via selective protection and functionalization of galactose derivatives. For example, benzyl 2-azido-2-deoxy-beta-D-galactopyranoside (a structural analog) is prepared through benzylidenation, oxidation, and azide substitution . The methyl analog likely follows a similar pathway, substituting benzyl with methyl groups during glycosidation.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-azido-2-deoxy-beta-D-galactopyranoside typically involves the azidation of methyl 2-deoxy-2-iodo-beta-D-galactopyranoside. This reaction is carried out in the presence of sodium azide in a suitable solvent such as dimethylformamide (DMF) at elevated temperatures . The reaction proceeds via a nucleophilic substitution mechanism, where the iodide ion is replaced by the azido group.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.

Chemical Reactions Analysis

Azidochlorination and Diazidization

The azido group undergoes azidochlorination via a radical-mediated mechanism involving Fe³⁺ and ammonium peroxydisulfate. This reaction introduces a chloride at the C-1 position while retaining the azido group at C-2 .

Proposed mechanism :

  • Oxidation of Fe²⁺ to Fe³⁺ by ammonium peroxydisulfate.

  • Formation of a sulfate radical, which reacts with azide ions to generate an azide radical.

  • Radical attack at the C-2 carbon, followed by chloride substitution at C-1 .

Application : This method avoids racemization during glycosylation, making it suitable for antigen synthesis .

Stereoselective Glycosylation

The compound exhibits stereoselective reactivity in glycosylation reactions:

  • Gold-catalyzed SN2 reactions achieve high α-selectivity (>30:1 α/β ratio) under optimized conditions (e.g., 0.08 M in PhCF₃, −20 °C) .

  • Anomeric O-alkylation with cesium carbonate and primary triflates yields β-mannosides, demonstrating broad applicability in disaccharide synthesis .

Key factors influencing stereoselectivity :

  • Conformer distribution : 4-C-methyl groups destabilize tg conformers via syn-pentane interactions, favoring gg and gt conformers .

  • Reaction concentration : Lower concentrations improve α-selectivity in donor-acceptor systems .

Reaction Conditionsα/β RatioSource
0.08 M, −20 °C, Au catalyst>30:1
0.05 M, diphenyl sulfoxide3.2:1

Click Chemistry and Bioorthogonal Reactions

The azido group enables click chemistry (e.g., Huisgen cycloaddition) and conjugation to biomolecules. For example, ozonolysis of 9-decenyl derivatives generates aldehyde groups for protein conjugation without altering sugar stereochemistry .

Advantages :

  • Mild reaction conditions preserve biological activity.

  • Azide-to-amine reduction facilitates functional group diversification .

Nucleophilic Substitution

The azido group undergoes substitution with nucleophiles (e.g., thiols, amines) under catalytic conditions. This reaction is critical for synthesizing glycosylated derivatives with modified functional groups.

Example : Reduction of the azide to an amine group via H₂S or catalytic hydrogenation, enabling further acetylation or O-glycosylation .

Stability and Purity Considerations

  • Hydrolysis resistance : Anhydrous conditions are essential to prevent degradation during synthesis.

  • Purity analysis : HPLC and NMR spectroscopy are employed to validate structural integrity post-reaction .

Scientific Research Applications

Methyl 2-azido-2-deoxy-beta-D-galactopyranoside is a glycosylated compound with an azido group at the C-2 position of a deoxy sugar, derived from beta-D-galactopyranoside. The hydroxyl group at the second carbon is replaced by an azido group (-N₃), making it a crucial intermediate in glycoscience and medicinal chemistry. It is used as a building block in the synthesis of oligosaccharides and glycoconjugates for studying carbohydrate-protein interactions.

Applications in Scientific Research

This compound has applications in:

  • Glycobiology It is employed as a building block in the synthesis of oligosaccharides and glycoconjugates to study carbohydrate-protein interactions.
  • Synthesis of Glycosylated Drugs It is significant for its potential in the synthesis of glycosylated drugs.
  • Oligosaccharide Synthesis It serves as a building block in oligosaccharide synthesis.
  • Synthesis of methyl alpha- and beta-N-dansyl-D-galactosaminides Methyl alpha,beta-2-azido-2-deoxy-D-galactopyranoside is used as a starting material. It is reduced to methyl alpha,beta-2-amino-2-deoxy-D-galactopyranoside and treated with dansyl chloride to yield a mixture of methyl alpha,beta-N-dansyl-D-galactosaminides, which is then separated into individual anomeric forms . Methyl alpha-N-dansyl-D-galactosaminide is then used as a fluorescent indicator ligand in continuous substitution titrations to determine the association constants of nonchromophoric carbohydrates .
  • Metabolic Chemical Reporter 2-azido-2-deoxy-glucose can be used as a metabolic chemical reporter of O-GlcNAc modifications in mammalian cells .

Interactions with Biological Molecules

This compound engages with biological molecules. Interaction studies focus on its ability to engage with biological molecules.

Structural Comparison

This compound shares structural similarities with other compounds:

Compound NameStructural FeaturesUnique Aspects
Methyl 2-acetamido-2-deoxy-beta-D-galactopyranosideContains an acetamido group instead of an azido groupMore stable and less reactive than its azido counterpart
Methyl 2-amino-2-deoxy-beta-D-galactopyranosideContains an amino group at C-2Directly involved in biological processes like protein glycosylation
Methyl 3-azido-3-deoxy-beta-D-galactopyranosideAzido group at C-3 instead of C-2Alters reactivity patterns compared to methyl 2-azido compound
Methyl 4-methoxycarbonylamino-2-deoxy-beta-D-galactopyranosideContains a methoxycarbonylamino group at C-4Provides different reactivity due to steric hindrance

Mechanism of Action

The mechanism of action of methyl 2-azido-2-deoxy-beta-D-galactopyranoside involves its ability to participate in click chemistry reactions, particularly the azide-alkyne cycloaddition. This reaction is catalyzed by copper(I) ions and results in the formation of triazole rings, which are stable and bioorthogonal . The compound’s azido group is highly reactive, making it a valuable tool in bioconjugation and labeling studies.

Comparison with Similar Compounds

Methyl 2-azido-2-deoxy-beta-D-galactopyranoside belongs to a broader class of 2-modified galactosides. Below is a detailed comparison with structurally and functionally related compounds:

Table 1: Structural and Functional Comparison

Compound Name Substituent(s) Key Features Applications Reference
This compound C2: -N₃; Anomeric: -OCH₃ High reactivity in click chemistry; water-soluble due to methyl group Bioconjugation, glycan engineering
Benzyl 2-azido-2-deoxy-beta-D-galactopyranoside C2: -N₃; Anomeric: -OBn Lipophilic benzyl group enhances membrane permeability Solid-phase synthesis, lipid anchors
Methyl 2-deoxy-2-fluoro-beta-D-galactopyranoside C2: -F; Anomeric: -OCH₃ Fluorine acts as a hydrogen-bond mimic; stable under acidic conditions NMR probes, enzyme inhibitors
Methyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside C2: -NHAc; Anomeric: -OCH₃ Acetamido group mimics natural N-acetylgalactosamine (GalNAc) Glycoprotein synthesis, vaccine design
2-Azidoethyl 2-acetamido-2-deoxy-beta-D-galactopyranoside C2: -NHAc; C6: -N₃CH₂CH₂O Dual functional groups enable multivalent conjugation Multifunctional glycoclusters

Reactivity and Stability

  • Azido vs. Fluoro Groups: The azido group in the target compound offers superior reactivity in click chemistry compared to the inert C2-fluoro substituent in Methyl 2-deoxy-2-fluoro-beta-D-galactopyranoside . However, the fluoro derivative exhibits greater metabolic stability, making it suitable for in vivo studies.
  • Azido vs. Acetamido: The azido group is chemically orthogonal, whereas the acetamido group in Methyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside mimics natural GalNAc residues, facilitating receptor-binding studies .

Solubility and Pharmacokinetics

  • Methyl vs. Benzyl : The methyl group in the target compound enhances water solubility compared to benzyl derivatives, which are more lipophilic and suited for membrane-associated applications .
  • Azidoethyl vs. Methyl : 2-Azidoethyl derivatives (e.g., ) introduce a flexible spacer, improving accessibility in multivalent interactions but reducing solubility .

Biological Activity

Methyl 2-azido-2-deoxy-beta-D-galactopyranoside (MeAzGal) is a synthetic sugar derivative that has garnered interest in various biological applications due to its unique structural properties and reactivity. This article explores the biological activity of MeAzGal, focusing on its synthesis, functional implications, and potential therapeutic applications.

MeAzGal is characterized by the presence of an azido group, which imparts unique reactivity that can be exploited in various biochemical contexts. Its molecular formula is C6H7N3O2C_6H_7N_3O_2, and it typically exhibits a high purity (>98%) when synthesized .

Synthesis

The synthesis of MeAzGal can be achieved through various methods, including azidochlorination of protected galactose derivatives. One notable approach involves the conversion of beta-D-galactopyranosides into azido derivatives using azidochloride intermediates . This method allows for the selective introduction of the azido group while maintaining the integrity of the sugar structure.

1. Cellular Uptake and Metabolism

Research indicates that MeAzGal can be incorporated into cellular glycoproteins and glycolipids, facilitating studies on glycosylation processes. For instance, studies have shown that similar azido sugars can serve as metabolic reporters in mammalian cells, allowing for the tracking of glycan modifications . The incorporation of MeAzGal into cell-surface glycans has been demonstrated through strain-promoted azide-alkyne cycloaddition (SPAAC), highlighting its utility in bioorthogonal chemistry .

2. Immunological Applications

MeAzGal has potential applications in immunology, particularly in the development of glycan-based vaccines and therapeutics. Its ability to modify glycoproteins can enhance immune recognition and response. For example, synthetic glycoconjugates incorporating MeAzGal have been studied for their ability to elicit specific immune responses against pathogens .

3. Anticancer Properties

Recent investigations suggest that azido sugars like MeAzGal may possess anticancer properties by modulating glycosylation patterns associated with tumor progression. For instance, modifications in glycan structures have been linked to cancer cell metastasis and immune evasion. By altering these structures through the incorporation of MeAzGal, researchers aim to develop novel strategies for cancer treatment .

Case Studies

Several studies have highlighted the biological implications of azido sugars:

  • Study 1 : A study examined the effects of 2-azido-2-deoxy-glucose (a related compound) on O-GlcNAcylation in cells. It was found that this modification plays a crucial role in various cellular processes, including signal transduction and stress responses .
  • Study 2 : Another research focused on the synthesis and application of azido sugars in creating targeted drug delivery systems. The study demonstrated that conjugating drugs to azido sugars could enhance their specificity and reduce off-target effects in cancer therapy .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
Cellular UptakeIncorporated into cell-surface glycans via SPAAC
Immunological ResponseEnhances immune recognition; potential for vaccine development
Anticancer PropertiesModulates glycosylation patterns linked to tumor progression

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 2-azido-2-deoxy-β-D-galactopyranoside, and how are intermediates characterized?

  • The compound is synthesized via mesylation of glucopyranoside derivatives followed by stereochemical inversion at C-3. For example, methyl 2-acetamido-2-deoxy-β-D-glucopyranoside undergoes mesylation and subsequent displacement with azide to yield the galacto-configured product . Key intermediates are characterized using 1^1H NMR, 13^{13}C NMR, and ESI-MS to confirm regiochemistry and stereochemistry .

Q. How does the azide functional group influence reactivity in downstream applications?

  • The azide group enables bioorthogonal "click chemistry" (azide-alkyne cycloaddition), facilitating bioconjugation with probes or biomolecules. This property is critical for labeling glycans in biological systems without interfering with native biochemical processes .

Q. What analytical techniques are essential for verifying the purity and structure of this compound?

  • High-resolution NMR spectroscopy (e.g., 1^1H, 13^{13}C, DEPT) is used to confirm stereochemistry, while ESI-MS or MALDI-TOF validates molecular weight. Purity is assessed via HPLC or TLC with visualization under UV or charring .

Advanced Research Questions

Q. How can stereoselectivity be controlled during the synthesis of β-D-galactopyranoside derivatives?

  • Stereochemical outcomes depend on reaction conditions. For example, using silver(I) oxide with [13^{13}C]iodomethane ensures β-configuration retention during methylation, while inversion at C-4 (gluco-to-galacto) is achieved via nucleophilic displacement of a mesylate intermediate . Regioselective glycosylation strategies (e.g., imidate donors) further enhance stereocontrol .

Q. What strategies address low yields in azide substitution reactions?

  • Optimizing leaving groups (e.g., mesyl vs. triflyl) and solvent polarity improves displacement efficiency. For example, using DMF or DMSO enhances nucleophilicity of sodium azide, while elevated temperatures (50–80°C) accelerate reaction kinetics .

Q. How does this compound serve as a substrate for glycosyltransferases in glycobiology studies?

  • The azide-modified galactose moiety mimics natural glycan substrates, enabling enzymatic elongation (e.g., sialyltransferases) to synthesize azide-tagged oligosaccharides. These are used to study carbohydrate-protein interactions via click chemistry .

Q. What contradictions exist in reported synthetic methodologies, and how are they resolved?

  • Discrepancies in regioselectivity during glycosylation (e.g., C-3 vs. C-4 linkage) arise from donor/acceptor reactivity differences. Resolving these requires mechanistic studies (e.g., 1^{1}H NMR monitoring) and computational modeling to predict transition states .

Q. Methodological Considerations

Q. How are protecting groups (e.g., benzyl, acetyl) selected and removed during synthesis?

  • Benzyl groups are stable under acidic conditions but cleaved via hydrogenolysis, while acetates are removed with methanolic ammonia. DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) selectively oxidizes allyl ethers without affecting other protections .

Q. What steps ensure reproducibility in multi-step syntheses involving azide intermediates?

  • Strict anhydrous conditions (e.g., molecular sieves, argon atmosphere) prevent azide decomposition. Intermediate purification via flash chromatography (e.g., silica gel, EtOAc/hexane gradients) and lyophilization minimizes side reactions .

Q. Applications in Biological Systems

Q. How is this compound used to study glycan-mediated pathogen-host interactions?

  • Azide-tagged glycans are incorporated into viral or bacterial surfaces via metabolic labeling. Subsequent click chemistry with fluorescent probes enables real-time tracking of pathogen adhesion to host cells .

Q. What challenges arise when using this compound in in vivo studies?

  • Azide stability in biological fluids and potential cytotoxicity require optimization. Strategies include prodrug approaches (e.g., masking azides as stable precursors) and dose-response assays to determine biocompatibility .

Properties

Molecular Formula

C7H13N3O5

Molecular Weight

219.20 g/mol

IUPAC Name

(2R,3R,4R,5R,6R)-5-azido-2-(hydroxymethyl)-6-methoxyoxane-3,4-diol

InChI

InChI=1S/C7H13N3O5/c1-14-7-4(9-10-8)6(13)5(12)3(2-11)15-7/h3-7,11-13H,2H2,1H3/t3-,4-,5+,6-,7-/m1/s1

InChI Key

QYZPIZZUWJKSTF-XUUWZHRGSA-N

Isomeric SMILES

CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)N=[N+]=[N-]

Canonical SMILES

COC1C(C(C(C(O1)CO)O)O)N=[N+]=[N-]

Origin of Product

United States

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